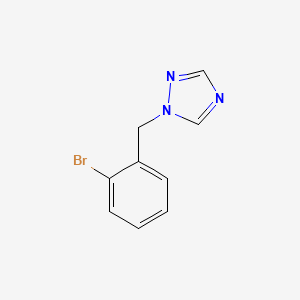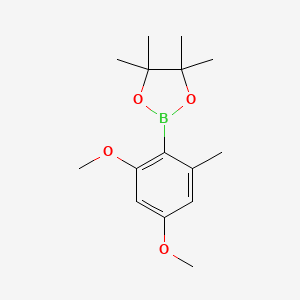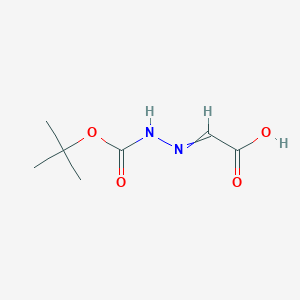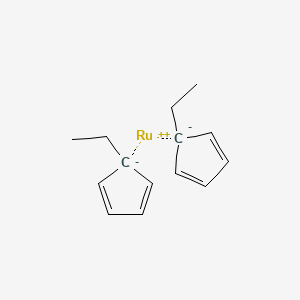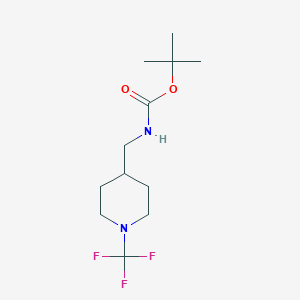
Tert-butyl ((1-(trifluoromethyl)piperidin-4-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl ((1-(trifluoromethyl)piperidin-4-yl)methyl)carbamate is a chemical compound with the molecular formula C12H21F3N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a piperidine ring substituted with a trifluoromethyl group and a tert-butyl carbamate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((1-(trifluoromethyl)piperidin-4-yl)methyl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and trifluoromethylating agents. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl ((1-(trifluoromethyl)piperidin-4-yl)methyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring and the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, oxidized and reduced forms of the compound, and other functionalized derivatives that can be used in further chemical synthesis .
Aplicaciones Científicas De Investigación
Tert-butyl ((1-(trifluoromethyl)piperidin-4-yl)methyl)carbamate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-butyl ((1-(trifluoromethyl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl methyl(piperidin-4-yl)carbamate: Similar in structure but lacks the trifluoromethyl group.
Tert-butyl piperidin-4-ylcarbamate: Another similar compound without the trifluoromethyl group.
Tert-butyl ((5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate: Contains a pyrrolo[2,3-b]pyridine ring instead of a piperidine ring.
Uniqueness
The presence of the trifluoromethyl group in tert-butyl ((1-(trifluoromethyl)piperidin-4-yl)methyl)carbamate imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties make it distinct from other similar compounds and enhance its utility in various research applications .
Propiedades
Fórmula molecular |
C12H21F3N2O2 |
|---|---|
Peso molecular |
282.30 g/mol |
Nombre IUPAC |
tert-butyl N-[[1-(trifluoromethyl)piperidin-4-yl]methyl]carbamate |
InChI |
InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)16-8-9-4-6-17(7-5-9)12(13,14)15/h9H,4-8H2,1-3H3,(H,16,18) |
Clave InChI |
UJRTUTDVPJWNLD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1CCN(CC1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


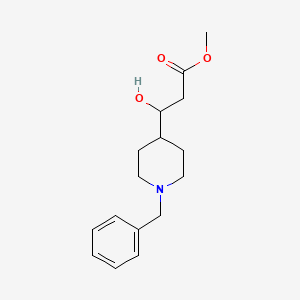

![2-[3-(7-Bromo-1,1,3-trimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)propenyl]-1,1,3-trimethyl-1h-benzo[e]indolium perchlorate](/img/structure/B13974783.png)
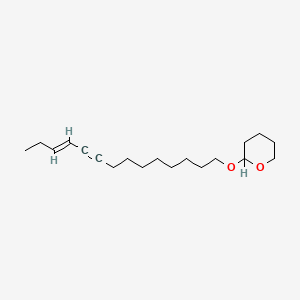
![8,9-Dihydro-5-hydroxy-8-(1-hydroxy-1-methylethyl)-6-(1-oxobutyl)-4-propyl-2H-furo[2,3-h]-1-benzopyran-2-one](/img/structure/B13974806.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrolo[3,2-C]pyridine](/img/structure/B13974810.png)
